Cas no 2171670-54-3 (1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide)

1-(4-Cyano-4,4-dimethylbutyl)azetidine-2-carboxamide is a specialized organic compound featuring a unique azetidine carboxamide core with a cyano-substituted butyl side chain. Its structural design combines the constrained geometry of the azetidine ring with the steric and electronic effects of the dimethyl and cyano functionalities, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound's rigid framework and polar groups enhance its potential for binding interactions, particularly in targeting enzymes or receptors requiring precise steric and electronic compatibility. Its stability and synthetic versatility further support its utility in the development of novel bioactive molecules.
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide structure
2171670-54-3 structure
Product Name:1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
CAS No:2171670-54-3
MF:C11H19N3O
MW:209.288062334061
CID:6135511
PubChem ID:165748262
Update Time:2025-06-15

1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
    • 2171670-54-3
    • EN300-1281787
    • Inchi: 1S/C11H19N3O/c1-11(2,8-12)5-3-6-14-7-4-9(14)10(13)15/h9H,3-7H2,1-2H3,(H2,13,15)
    • InChI Key: ALRSWHACPPODLN-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN1CCCC(C#N)(C)C)N

Computed Properties

  • Exact Mass: 209.152812238g/mol
  • Monoisotopic Mass: 209.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 70.1Ų

1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1281787-0.05g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
0.05g
$1020.0 2023-06-07
Enamine
EN300-1281787-0.1g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
0.1g
$1068.0 2023-06-07
Enamine
EN300-1281787-0.25g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
0.25g
$1117.0 2023-06-07
Enamine
EN300-1281787-0.5g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
0.5g
$1165.0 2023-06-07
Enamine
EN300-1281787-1.0g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
1g
$1214.0 2023-06-07
Enamine
EN300-1281787-2.5g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
2.5g
$2379.0 2023-06-07
Enamine
EN300-1281787-5.0g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
5g
$3520.0 2023-06-07
Enamine
EN300-1281787-10.0g
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
10g
$5221.0 2023-06-07
Enamine
EN300-1281787-50mg
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
50mg
$888.0 2023-10-01
Enamine
EN300-1281787-100mg
1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide
2171670-54-3
100mg
$930.0 2023-10-01

Additional information on 1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide

Comprehensive Overview of 1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide (CAS No. 2171670-54-3)

The compound 1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide (CAS No. 2171670-54-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyano group and an azetidine ring, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a building block for novel therapeutics, given its ability to modulate biological pathways.

One of the key features of 1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide is its carboxamide moiety, which is known for its role in enhancing solubility and bioavailability. This property is critical in modern drug development, where improving pharmacokinetics is a major focus. The compound's dimethylbutyl chain further contributes to its stability, making it a valuable intermediate in synthetic chemistry. Recent studies have explored its use in targeting specific enzymes or receptors, aligning with the growing demand for precision medicine.

In the context of current trends, the search for small molecule inhibitors and bioactive compounds has surged, driven by advancements in AI-driven drug discovery. 1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide fits into this narrative as a scaffold for designing molecules with high selectivity. Its azetidine-2-carboxamide core is particularly noteworthy, as azetidine derivatives are increasingly studied for their conformational rigidity and metabolic resistance—properties highly sought after in oncology and neurology research.

Another area of interest is the compound's potential role in addressing neurodegenerative diseases, a hot topic in biomedical research. The cyano group in its structure may interact with key neuronal targets, offering avenues for treating conditions like Alzheimer's or Parkinson's. This aligns with frequent searches for "neuroprotective agents" and "small molecules for brain health," reflecting public and scientific curiosity about innovative treatments.

From a synthetic chemistry perspective, CAS No. 2171670-54-3 represents a challenge and opportunity for optimizing green chemistry protocols. Researchers are exploring eco-friendly methods to synthesize such compounds, reducing waste and energy consumption. This resonates with the global push for sustainable science, a theme often highlighted in academic and industrial discussions.

In summary, 1-(4-cyano-4,4-dimethylbutyl)azetidine-2-carboxamide is a multifaceted compound with broad applicability. Its structural attributes and potential therapeutic benefits make it a subject of ongoing investigation, particularly in fields like drug design, neurobiology, and sustainable chemistry. As research progresses, this molecule may well emerge as a cornerstone in next-generation pharmaceuticals and beyond.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk